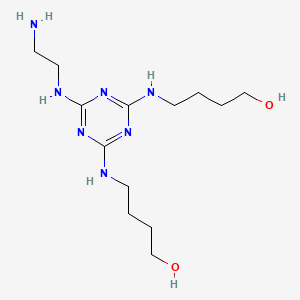
5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)
Übersicht
Beschreibung
5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine): is a chemical compound with the molecular formula C18H15N9 and a molecular weight of 357.37 g/mol . This compound is characterized by the presence of a triazine ring substituted with three pyridin-2-amine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) typically involves the reaction of 2-aminopyridine with cyanuric chloride under controlled conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and requires the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring, which is susceptible to attack by nucleophiles.
Coordination Reactions: The pyridin-2-amine groups can act as ligands, forming coordination complexes with various metal ions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Metal Ions: Such as copper(II) or nickel(II), are used in coordination reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Coordination Chemistry: The compound is used as a ligand in the synthesis of coordination complexes with transition metals.
Materials Science: It is employed in the development of covalent organic frameworks (COFs) and porous organic polymers (POPs) due to its ability to form stable structures.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe for detecting metal ions in biological systems.
Drug Development: Its derivatives are explored for potential therapeutic applications.
Industry:
Wirkmechanismus
The mechanism of action of 5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) primarily involves its ability to form coordination complexes with metal ions . The pyridin-2-amine groups act as ligands, binding to metal ions through nitrogen atoms. This interaction can alter the electronic properties of the metal ions, making them more reactive in catalytic processes . Additionally, the compound’s triazine ring can participate in various substitution reactions, further expanding its reactivity .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the synthesis of disinfectants and herbicides.
Uniqueness: 5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) is unique due to its ability to form stable coordination complexes with a variety of metal ions, making it highly versatile in applications ranging from catalysis to materials science . Its structure allows for multiple functionalizations, enhancing its utility in various chemical processes .
Eigenschaften
IUPAC Name |
5-[4,6-bis(6-aminopyridin-3-yl)-1,3,5-triazin-2-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N9/c19-13-4-1-10(7-22-13)16-25-17(11-2-5-14(20)23-8-11)27-18(26-16)12-3-6-15(21)24-9-12/h1-9H,(H2,19,22)(H2,20,23)(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCPUMFMBIKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=NC(=N2)C3=CN=C(C=C3)N)C4=CN=C(C=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol](/img/structure/B8197691.png)

![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)

![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)



![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)





